molecular formula C21H20FN3O3S2 B2696896 N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941921-80-8

N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2696896
CAS No.: 941921-80-8
M. Wt: 445.53
InChI Key: WKKFYHQPFOGBEW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a complex structure incorporating a thiazole ring core, which is a privileged scaffold in drug discovery known for its diverse biological activities. The compound is further functionalized with a 4-fluorophenyl acetamide group and a 2-methoxy-5-methylphenyl side chain, linked via a thioether bridge and an amide bond. These structural motifs are commonly found in compounds investigated for their potential as enzyme inhibitors or receptor modulators. Its precise mechanism of action and primary research applications are yet to be fully characterized and are an active area of investigation. Researchers may explore its utility in developing novel therapeutic agents, as a biochemical probe to study specific cellular pathways, or as an intermediate in the synthesis of more complex chemical entities. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3S2/c1-13-3-8-18(28-2)17(9-13)25-19(26)10-16-11-29-21(24-16)30-12-20(27)23-15-6-4-14(22)5-7-15/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKFYHQPFOGBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in anticancer and anticonvulsant applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H20FN3O3S\text{C}_{21}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

This compound features a thiazole ring, which is known for its diverse biological activities, including anticancer properties. The presence of the 4-fluorophenyl group is crucial for enhancing the compound's potency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole moieties. For instance, a study demonstrated that thiazole-based compounds could inhibit cell proliferation in various cancer cell lines. The IC50 values for some derivatives were reported as low as 1.61 µg/mL, indicating strong cytotoxic effects against cancer cells .

Table 1: Anticancer Activity of Thiazole Derivatives

Compound IDCell LineIC50 (µg/mL)Mechanism of Action
9Jurkat1.61Inhibition of Bcl-2
10A-4311.98Induction of apoptosis
13Multiple< DoxorubicinHydrophobic interactions with Bcl-2

The structure-activity relationship indicates that substitutions on the phenyl ring significantly affect the cytotoxic activity. For example, para-substituted phenyl groups enhance activity compared to meta-substituted ones .

Anticonvulsant Activity

Thiazole derivatives have also shown promising anticonvulsant properties. A specific derivative with a similar structural framework demonstrated an effective dose significantly lower than standard medications like ethosuximide. The SAR analysis revealed that para-halogen substitutions on the phenyl ring are critical for enhancing anticonvulsant efficacy .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : Compounds with similar structures have been shown to inhibit kinases such as VEGFR-2 and AKT, leading to reduced cell proliferation and increased apoptosis in cancer cells .
  • Induction of Apoptosis : The ability to induce apoptosis through caspase activation has been documented, making it a potential candidate for cancer therapy .
  • Hydrophobic Interactions : Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with target proteins, which may enhance its binding affinity and efficacy .

Case Studies

Several case studies illustrate the effectiveness of thiazole-based compounds:

  • Evren et al. (2019) explored novel N-(5-methyl-4-phenylthiazol-2-yl)-substituted thioacetamides against NIH/3T3 and A549 cell lines, demonstrating significant selectivity and cytotoxicity .
  • Recent Research has shown that modifications in the thiazole ring can lead to substantial improvements in anticancer activity, with IC50 values dropping significantly compared to earlier derivatives .

Scientific Research Applications

Anticancer Applications

The thiazole moiety in the compound has been extensively studied for its anticancer properties. Research indicates that compounds containing thiazole rings exhibit significant cytotoxicity against various cancer cell lines.

Case Studies and Findings

  • Evren et al. (2019) demonstrated that novel thiazole derivatives showed strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with some compounds achieving IC50 values as low as 23.30 mM .
  • A study on indole-linked thiazoles revealed promising anticancer potential, with certain derivatives displaying IC50 values between 10–30 µM against multiple cancer cell lines .

Data Table: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Activity
Compound 19A54923.30 ± 0.35Moderate
Compound 22HT292.01High
Compound 20U251Not specifiedHigh

Antibacterial Activity

The compound also shows significant antibacterial activity, particularly against Gram-positive bacteria.

Case Studies and Findings

  • Research has shown that thiazole derivatives exhibit good to moderate activity against a range of bacterial species. For instance, imidazotriazole-incorporated thiazoles were tested against Staphylococcus epidermidis , with some compounds outperforming standard treatments like amphotericin B .
  • Another investigation highlighted the antibacterial efficacy of phenylthiazol-2-amines, which were synthesized through specific reactions yielding promising results against various bacterial strains .

Data Table: Antibacterial Activity of Thiazole Derivatives

CompoundBacterial Strain TestedMIC (µg/mL)Activity
Compound 42Staphylococcus epidermidis0.09Excellent
Compound 53Mycobacterium tuberculosis0.09Excellent

Antifungal Activity

The antifungal properties of thiazole derivatives are also noteworthy, contributing to their potential as therapeutic agents.

Case Studies and Findings

  • Alkaloids containing thiazole structures have been investigated for their antifungal activities, showing effectiveness against various fungal pathogens .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The target compound shares structural motifs with several thiazole and triazole derivatives reported in the literature. Below is a comparative analysis:

Table 1: Structural Comparison
Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C) Reference
Target Compound Thiazole 4-Fluorophenyl, 2-methoxy-5-methylphenyl, thioacetamide Not reported Not reported -
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (Compound 20) Thiazole + Piperazine 4-Fluorophenylpiperazine, 4-methoxyphenylthiazole 410.51 269–270
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole 4-Ethyltriazole, thiophen-2-yl, 4-fluorophenylthioacetamide 362.44 Not reported
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (Compound 16) Thiazole + Piperazine 4-Methoxyphenylthiazole, phenylpiperazine 408.52 281–282

Key Observations :

  • Thiazole vs. Triazole Cores : The target compound’s thiazole core may offer greater metabolic stability compared to triazole derivatives (e.g., ), as thiazoles are less prone to oxidative degradation .
  • Piperazine Moieties : Compounds with piperazine groups (e.g., Compound 20) exhibit improved solubility but may suffer from reduced blood-brain barrier permeability due to increased polarity .
Table 2: Physicochemical Properties
Compound Name Yield (%) Elemental Analysis (C/H/N) IR Stretching Bands (cm⁻¹) Reference
Target Compound Not reported Not reported Expected: C=S (~1250), C=O (~1680) -
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 14) 79 Calc: C, 59.65; H, 5.23; N, 12.65
Found: C, 59.67; H, 5.23; N, 12.66
C=O (1663–1682), NH (3150–3319)
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide (Compound 17) 76 Calc: C, 59.65; H, 5.23; N, 12.65
Found: C, 59.67; H, 5.23; N, 12.66
C=O (1663–1682), NH (3150–3319)

Key Observations :

  • Synthetic Routes : The target compound likely follows a multi-step synthesis involving thiazole ring formation, acetamide coupling, and sulfhydryl alkylation, akin to methods used for Compound 20 (thiourea cyclization and nucleophilic substitution) .
  • Elemental Analysis : Close alignment between calculated and found values in analogs (e.g., Compound 14) validates the reliability of synthetic protocols for such derivatives .

Q & A

Q. Key Steps :

  • Thiol activation with K₂CO₃.
  • Nucleophilic displacement of chloride by thiolate.
  • Purification via column chromatography or recrystallization.

How can researchers optimize reaction conditions to mitigate low yields in the formation of the thioether linkage?

Advanced Question
Low yields in thioether bond formation often arise from competing oxidation of thiols or steric hindrance. Strategies include:

  • Temperature Control : Reactions performed at 0–25°C to suppress disulfide formation .
  • Protecting Groups : Use of acid-labile protecting groups for amine functionalities (e.g., Boc) to prevent side reactions .
  • Catalysis : Addition of catalytic iodine or Cu(I) to accelerate coupling .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while additives like tetrabutylammonium bromide improve solubility .

What spectroscopic and chromatographic techniques are critical for structural validation of this compound?

Basic Question

  • 1H/13C NMR : Confirms substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole C-S resonance at δ 165–170 ppm) .
  • LC-MS/MS : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • HPLC-PDA : Assesses purity (>95% required for biological assays) .

How can contradictory biological activity data (e.g., COX-1 vs. COX-2 inhibition) be resolved for structural analogs?

Advanced Question
Discrepancies in selectivity profiles may arise from:

  • Binding Pocket Variations : Molecular docking studies (e.g., using AutoDock Vina) to compare interactions with COX-1 (narrower active site) vs. COX-2 (hydrophobic channel) .
  • Substituent Effects : Electron-withdrawing groups (e.g., -F) enhance COX-2 affinity, while bulky substituents reduce selectivity .
  • Assay Conditions : Validate using isoform-specific inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) in parallel assays .

What in vitro models are appropriate for preliminary evaluation of anticancer activity?

Basic Question

  • Cell Lines : A549 (lung adenocarcinoma), MCF-7 (breast cancer), and NIH/3T3 (normal fibroblast control) .
  • Assays :
    • MTT/WST-1 for viability.
    • Annexin V/PI staining for apoptosis.
    • IC₅₀ determination via dose-response curves (e.g., 4c in showed IC₅₀ = 23.3 µM against A549).

Critical Controls : Include cisplatin or doxorubicin as positive controls and vehicle-only treatments .

How can computational methods guide the design of analogs with improved metabolic stability?

Advanced Question

  • ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., esterase-labile acetamide groups).
  • Metabolite Identification : LC-HRMS to detect phase I/II metabolites in microsomal assays .
  • Structural Modifications :
    • Replace labile groups (e.g., methylthiazole → trifluoromethyl) to block CYP450 oxidation .
    • Introduce PEGylated side chains to enhance solubility and reduce hepatic clearance .

What strategies address low solubility in aqueous buffers during formulation for in vivo studies?

Advanced Question

  • Co-Solvents : Use DMSO/PBS mixtures (<10% DMSO) or cyclodextrin-based encapsulation .
  • Salt Formation : Convert free base to hydrochloride or citrate salts .
  • Nanoformulation : Liposomal encapsulation or PLGA nanoparticles to improve bioavailability .

How can crystallography resolve ambiguities in stereochemistry of the thiazolidinone moiety?

Advanced Question

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: methanol/chloroform) .
  • Comparative Analysis : Overlay experimental (e.g., CCDC-deposited structures) and computational (DFT-optimized) geometries .
  • Validation : Match torsion angles (e.g., C-S-C=O dihedral) to confirm planar vs. twisted conformations .

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